molecular formula C15H31NO2 B6340550 tert-Butyl 3-(octylamino)propanoate CAS No. 1221346-15-1

tert-Butyl 3-(octylamino)propanoate

Cat. No.: B6340550
CAS No.: 1221346-15-1
M. Wt: 257.41 g/mol
InChI Key: AMCMOBBMEPPNJL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(octylamino)propanoate is a branched ester derivative featuring a tert-butyl group at the ester position and an octylamino (C₈H₁₇NH-) substituent at the 3-position of the propanoate backbone. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long hydrocarbon chain of the octyl group and steric protection from the tert-butyl moiety.

Properties

IUPAC Name

tert-butyl 3-(octylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2/c1-5-6-7-8-9-10-12-16-13-11-14(17)18-15(2,3)4/h16H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMOBBMEPPNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-(octylamino)propanoate typically involves the reaction of tert-butyl acrylate with octylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Tert-Butyl 3-(octylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Polymer Stabilization

One of the primary applications of tert-butyl 3-(octylamino)propanoate is as an antioxidant and stabilizer for polymers. Its ability to inhibit oxidative degradation makes it valuable in enhancing the longevity and performance of various synthetic materials.

Case Study: Polyvinyl Chloride (PVC) Stabilization

  • Researchers have demonstrated that incorporating this compound into PVC formulations significantly improves thermal stability and resistance to oxidative degradation. This application is crucial for extending the lifespan of PVC products used in construction and consumer goods .
Polymer TypeStabilizer UsedEffect on Stability
Polyvinyl ChlorideThis compoundEnhanced thermal stability
PolyethyleneMixture of phenolic antioxidantsReduced oxidation rates

Pharmaceutical Applications

In the pharmaceutical industry, this compound can serve as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

  • A study highlighted the use of this compound as a precursor in synthesizing novel anticancer compounds. The compound's amino group facilitates further reactions, enabling the attachment of various functional groups that enhance biological activity .

Chemical Synthesis

The compound is also utilized in organic synthesis as a reagent or catalyst due to its reactivity. It can participate in various chemical reactions, including esterification and amination processes.

Case Study: Esterification Reactions

  • In laboratory settings, this compound has been employed to synthesize esters from carboxylic acids and alcohols, demonstrating its versatility as a building block in organic chemistry .

Summary of Findings

The applications of this compound span multiple domains, primarily focusing on polymer stabilization, pharmaceutical synthesis, and organic reactions. Its effectiveness as an antioxidant in polymers is particularly noteworthy, providing enhanced durability against environmental factors.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(octylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural distinctions and functional group impacts among tert-Butyl 3-(octylamino)propanoate and its analogs:

Compound Name Substituent at 3-Position Key Functional Groups Molecular Weight (g/mol)*
This compound Octylamino (C₈H₁₇NH-) Amine, ester ~285.4 (estimated)
tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate PEG-like azide chain Azide, ether, ester 385.5 (reported)
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate Hydroxy-terminated PEG chain Hydroxyl, ether, ester ~336.4 (estimated)
tert-Butyl 3-amino-2-methylpropanoate hydrochloride Amino-methyl (NH₂-CH(CH₃)-) Amine, ester, hydrochloride 195.7 (reported)

*Molecular weights are derived from evidence or estimated based on structural formulas.

Key Observations :

  • Lipophilicity: The octylamino group in the target compound likely enhances lipid solubility compared to PEG-based analogs (e.g., ), which prioritize aqueous compatibility.
  • Reactivity : The azide group in enables click chemistry applications, while the amine in the target compound may facilitate nucleophilic substitutions or salt formation.
  • Stability : The tert-butyl ester in all analogs provides steric protection against hydrolysis, though the hydrochloride salt in may alter solubility and ionic stability.

Physicochemical Properties

Property This compound Azide-PEG Analog Hydroxy-PEG Analog Amino-Methyl Analog
Solubility Likely soluble in organic solvents Polar solvents (e.g., DMF) Water-miscible Polar aprotic solvents
Thermal Stability High (tert-butyl protection) Moderate (azide decomposition risk) High Moderate (salt hygroscopicity)
Purity Standards N/A >95% (typical for azides) >95% (chromatography) ≥95% (certified)

Biological Activity

tert-Butyl 3-(octylamino)propanoate is a compound that has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a propanoate structure with an octylamino side chain. This configuration contributes to its lipophilicity, which can influence its absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens.
  • Cellular Mechanisms : It may interact with cellular pathways involved in inflammation and apoptosis.

Antioxidant Activity

Studies on related compounds indicate that the tert-butyl group enhances the antioxidant properties of phenolic compounds. For instance, derivatives of tert-butyl phenols have shown efficacy in reducing oxidative stress in neuronal cells and protecting against oxidative damage in various tissues .

Case Studies

  • Neuroprotective Effects : A study on related tert-butyl phenolic antioxidants showed neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells. This indicates that compounds with a similar structure may also offer protective benefits in neurodegenerative conditions .
  • Inflammation Modulation : Tert-butyl hydroquinone, another related compound, has been shown to mitigate inflammation and improve outcomes in models of oxidative stress-related diseases . This suggests that this compound could have similar effects.

Data Table: Biological Activity Comparison

CompoundBiological ActivityReference
This compoundPotential antioxidant and antimicrobialCurrent review
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoateAntifungal against C. albicans and A. niger
Tert-butyl hydroquinoneNeuroprotective and anti-inflammatory

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